molecular formula C13H15N3OS2 B5687477 3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea

3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea

Cat. No.: B5687477
M. Wt: 293.4 g/mol
InChI Key: QDNKUYDJLKEMJZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea is a complex organic compound that features a thiazole ring, a urea moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole ring with a sulfanylidene group.

    Introduction of the Urea Moiety: The urea moiety can be introduced by reacting the thiazole derivative with an isocyanate compound. This step requires careful control of temperature and pH to ensure the formation of the desired urea linkage.

    Attachment of the Methylphenyl Group: The final step involves the introduction of the methylphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a suitable methylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea moiety or the thiazole ring, potentially leading to the formation of amines or reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, reduced thiazole derivatives

    Substitution Products: Functionalized thiazole and methylphenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. The thiazole ring and urea moiety can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-4-oxo-4,5-dihydrothiazol-5-yl)-1-phenylurea
  • 3-(4-Methyl-2-sulfanylidene-2,3-dihydrothiazol-5-yl)-1-(2-chlorophenyl)urea

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea stands out due to the presence of both the dimethyl-substituted thiazole ring and the methylphenyl group. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8-6-4-5-7-10(8)14-12(17)15-11-9(2)16(3)13(18)19-11/h4-7H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNKUYDJLKEMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(N(C(=S)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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